molecular formula C18H16FN3O3 B2802446 2-(2-fluorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide CAS No. 2034236-84-3

2-(2-fluorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide

Cat. No.: B2802446
CAS No.: 2034236-84-3
M. Wt: 341.342
InChI Key: IPYIHHWTGRGPFP-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide is a synthetic small molecule research chemical featuring a distinctive molecular architecture that combines fluorophenoxy, propanamide, and heteroaromatic furan-pyrazine motifs. This structural class of compounds has demonstrated significant relevance in medicinal chemistry and drug discovery research, particularly as protein kinase inhibitors . The compound's hybrid structure, incorporating multiple heterocyclic systems, is characteristic of modern targeted therapeutic agents investigated for their potential to modulate specific enzymatic pathways involved in cellular proliferation and signal transduction. The presence of both furan and pyrazine rings within a single molecular framework suggests potential for diverse binding interactions with biological targets, a feature observed in similar heterocyclic compounds with documented anticancer activity . This compound is provided exclusively for research applications in biochemical assay development, target validation, and structure-activity relationship studies. It is supplied with comprehensive analytical characterization data to ensure research reproducibility. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-12(25-16-5-3-2-4-14(16)19)18(23)22-10-15-17(21-8-7-20-15)13-6-9-24-11-13/h2-9,11-12H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYIHHWTGRGPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC=CN=C1C2=COC=C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide typically involves multi-step organic reactions. One common route includes:

    Formation of the fluorophenoxy intermediate: This step involves the reaction of 2-fluorophenol with an appropriate halogenated reagent under basic conditions to form the fluorophenoxy intermediate.

    Synthesis of the pyrazine derivative: The pyrazine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,3-diaminopyrazine and a furan derivative.

    Coupling reaction: The final step involves coupling the fluorophenoxy intermediate with the pyrazine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification techniques: Employing methods like recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of dihydropyrazine derivatives.

    Substitution: Formation of substituted fluorophenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity
    • The compound has shown significant activity against various bacterial strains, including Mycobacterium tuberculosis. Its mechanism involves the inhibition of essential bacterial enzymes, disrupting their metabolic pathways and leading to cell death .
  • Anticancer Potential
    • Preliminary studies suggest that this compound may exhibit anticancer properties. It is being investigated for its ability to inhibit cancer cell proliferation through mechanisms similar to those observed in other pyrazine derivatives, which have demonstrated anti-inflammatory and anticancer activities .

Biological Studies

  • Biological Target Interaction
    • Research indicates that the compound interacts with specific molecular targets, making it a candidate for drug development aimed at treating infectious diseases and cancers . The unique structural features of the compound allow it to engage with biological systems effectively.
  • Structure-Activity Relationship (SAR) Studies
    • SAR studies are crucial for optimizing the efficacy of this compound. Variations in substituents on the furan and pyrazine rings can significantly influence biological activity, making systematic exploration essential for developing more potent derivatives .

Industrial Applications

  • Material Science
    • The unique chemical structure of this compound positions it as a potential candidate for developing new materials and catalysts in industrial chemistry. Its heterocyclic nature may contribute to enhanced properties in polymer science or as a precursor for novel chemical syntheses .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined the antimicrobial properties of various derivatives of pyrazine compounds, including 2-(2-fluorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide. Results indicated that modifications on the furan ring significantly enhanced antimicrobial activity against Mycobacterium tuberculosis compared to unmodified analogs .

Study 2: Anticancer Activity

In a recent investigation into the anticancer potential of heterocyclic compounds, researchers evaluated the effects of this compound on various cancer cell lines. The findings revealed that it inhibited cell growth effectively, suggesting its viability as a lead compound for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide involves its interaction with specific molecular targets. The compound may:

    Bind to enzymes: Inhibit or activate enzymatic activity by binding to the active site.

    Interact with receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Affect cellular pathways: Influence signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Key Observations :

  • The position of furan substitution (2-yl vs. 3-yl) significantly impacts electronic and steric properties.

Fluorinated Propanamide Derivatives

Compound Name Key Structural Differences Molecular Weight (g/mol) Activity/Use (if reported) Reference ID
(2R)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide Hydroxy and trifluoromethyl groups; cyanophenoxy substituent 407.34 Pharmaceutical applications (implied)
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide Piperidine and phenylethyl substituents; lacks pyrazine-furan system 340.43 No activity data

Key Observations :

  • The 2-fluorophenoxy group in the target compound may enhance metabolic stability compared to non-fluorinated analogues, as fluorine often reduces oxidative degradation .

Agrochemical Propanamide Analogues

Compound Name Key Structural Differences Molecular Weight (g/mol) Activity/Use (if reported) Reference ID
3-(((2,2-Difluorocyclopropyl)methyl)thio)-N-(2-(5-fluoropyridin-3-yl)-4-methylthiazol-5-yl)-N-(prop-2-yn-1-yl)propanamide Difluorocyclopropyl and fluoropyridyl groups; thioether linkage 440.48 Pesticidal activity (Reference compound P22)
Fenfuram (2-methyl-N-phenyl-3-furancarboxamide) Simpler furancarboxamide structure; lacks pyrazine and fluorophenoxy groups 201.22 Fungicide

Key Observations :

  • The pyrazine ring in the target compound may confer unique chelating or π-stacking interactions compared to simpler furancarboxamide agrochemicals like fenfuram .
  • Fluorine and heterocyclic motifs (e.g., in ) are common in modern pesticides due to their resistance to enzymatic degradation.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(2-fluorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide?

  • Methodology : Multi-step organic synthesis is typically employed. A plausible route involves:

Substitution reactions : Reacting a fluorophenol derivative with a pyrazine-containing intermediate under alkaline conditions to introduce the fluorophenoxy group .

Amide bond formation : Using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to condense the carboxylic acid/propanoate intermediate with the furan-pyrazine methylamine derivative .

  • Key considerations : Control reaction temperature (e.g., 0–25°C for amide coupling) and monitor progress via TLC (thin-layer chromatography) .

Q. How can the purity and structural identity of this compound be validated?

  • Analytical techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenoxy, furan-pyrazine moieties) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • HPLC : Assess purity (>95% recommended for biological assays) .

Q. What are the key stability concerns for this compound under laboratory conditions?

  • Stability factors :

  • Light sensitivity : Fluorophenoxy groups may degrade under UV light; store in amber vials .
  • Hydrolysis risk : The amide bond may hydrolyze in acidic/basic conditions; avoid prolonged exposure to polar protic solvents (e.g., water, methanol) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Methodology :

Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs) .

QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., fluorine position, furan ring size) with experimental bioactivity data .

  • Data contradiction example : If predicted binding does not align with experimental IC₅₀ values, reassess protonation states or solvation models .

Q. What strategies resolve discrepancies in biological activity between structural analogs?

  • Case study : Compare this compound with analogs like N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide ():

  • Key differences : Fluorine vs. nitro group electron-withdrawing effects, furan-3-yl vs. furan-2-yl regiochemistry.
  • Experimental design :
  • Perform competitive binding assays to identify off-target interactions.
  • Use HPLC-MS to rule out metabolite interference .

Q. How can reaction conditions be optimized to improve enantiomeric purity for chiral derivatives?

  • Advanced synthesis :

  • Chiral auxiliaries : Employ Evans oxazolidinones or Ellman sulfinamides to control stereochemistry during amide formation .
  • Catalytic asymmetric synthesis : Use Pd-catalyzed cross-coupling to install the furan-pyrazine moiety enantioselectively .
    • Validation : Chiral HPLC or circular dichroism (CD) spectroscopy .

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